7,8-Dihydro-L-biopterin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dihydro-L-biopterin-d3: is a labeled reduced form of biopterin. It is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor of the aromatic amino acid hydroxylase. This compound is involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It is also a noncompetitive inhibitor of GTP cyclohydrolase I .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the reduction of biopterin. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under inert conditions to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 7,8-Dihydro-L-biopterin-d3 can undergo oxidation to form biopterin.

Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Biopterin

Reduction: Tetrahydrobiopterin

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 7,8-Dihydro-L-biopterin-d3 is used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its labeled form. It serves as an internal standard or tracer in various analytical techniques .

Biology: The compound is involved in the study of biochemical pathways related to the synthesis and metabolism of neurotransmitters and nitric oxide. It helps in understanding the regulation of nitric oxide synthases, enzymes critical for producing nitric oxide .

Medicine: this compound is used in research related to neurological disorders and cardiovascular diseases. It helps in studying the role of tetrahydrobiopterin in various physiological processes and its potential therapeutic applications .

Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs targeting neurotransmitter biosynthesis pathways .

Mecanismo De Acción

7,8-Dihydro-L-biopterin-d3 exerts its effects by inhibiting GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin. This inhibition affects the synthesis of neurotransmitters such as dopamine and serotonin. The compound also interacts with nitric oxide synthases, influencing the production of nitric oxide, a vital signaling molecule in many biological systems .

Comparación Con Compuestos Similares

Tetrahydrobiopterin: A naturally occurring cofactor involved in the synthesis of neurotransmitters.

Biopterin: An oxidation product of tetrahydrobiopterin.

Neopterin: A pteridine derivative involved in immune response.

Uniqueness: 7,8-Dihydro-L-biopterin-d3 is unique due to its labeled form, which makes it valuable in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Its ability to serve as an internal standard or tracer sets it apart from other similar compounds .

Actividad Biológica

7,8-Dihydro-L-biopterin-d3 is a deuterated form of 7,8-dihydro-L-biopterin, a crucial intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for various enzymes involved in the synthesis of neurotransmitters and nitric oxide (NO). This article explores the biological activity of this compound, focusing on its enzymatic roles, pharmacological implications, and potential therapeutic applications.

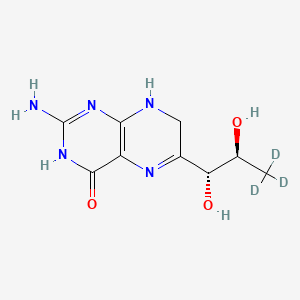

Chemical Structure and Properties

This compound has the molecular formula C9H13N5O3 and features a pteridine ring structure. The compound is characterized by its reduced form at positions 7 and 8 of the biopterin structure, which is critical for its biological function.

Enzymatic Role

This compound serves as a cofactor for several hydroxylase enzymes, including:

- Phenylalanine hydroxylase (PAH) : Converts phenylalanine to tyrosine.

- Tyrosine hydroxylase (TH) : Converts tyrosine to L-DOPA, the precursor to dopamine.

- Tryptophan hydroxylase (TPH) : Converts tryptophan to serotonin.

These enzymes are vital for the synthesis of catecholamines and serotonin, neurotransmitters that play significant roles in mood regulation and neurological functions.

Nitric Oxide Production

As a precursor to BH4, this compound is implicated in the production of nitric oxide through endothelial nitric oxide synthase (eNOS). NO is a critical signaling molecule involved in vascular regulation and immune response. The compound enhances NO production by stabilizing eNOS activity under oxidative stress conditions .

Pharmacological Actions

The pharmacological actions of this compound include:

- Inhibition of GTP Cyclohydrolase I (GCH-I) : It acts as a noncompetitive inhibitor with a Ki of 14.4 μM. This inhibition can regulate BH4 levels and subsequently influence neurotransmitter synthesis .

- Regulation of Inflammatory Responses : The compound has been shown to enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8. This activity suggests potential roles in inflammatory diseases .

Clinical Implications

Research indicates that deficiencies in BH4 due to impaired conversion from 7,8-Dihydro-L-biopterin can lead to various neurological disorders characterized by low levels of catecholamines. For instance:

- A study highlighted that patients with phenylketonuria (PKU) showed significant improvements in neurological function upon supplementation with BH4 precursors, including 7,8-Dihydro-L-biopterin .

- In cases of cardiovascular diseases, supplementation with BH4 has demonstrated protective effects against endothelial dysfunction by restoring NO bioavailability .

Metabolic Pathways

The metabolism of this compound involves several enzymatic pathways:

- Salvage Pathway : In peripheral tissues, sepiapterin can be converted into 7,8-Dihydro-L-biopterin through the action of sepiapterin reductase (SPR), followed by reduction to BH4 via dihydrofolate reductase (DHFR) .

- Non-Enzymatic Rearrangement : Under certain conditions, qBH2 can rearrange non-enzymatically to form 7,8-Dihydro-L-biopterin when DHFR activity is low .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C9H13N5O3 |

| Ki for GCH-I | 14.4 μM |

| Role in NO Production | Cofactor for eNOS |

| Inhibitory Action | Noncompetitive inhibitor |

| Clinical Applications | Neurological disorders; cardiovascular health |

Propiedades

IUPAC Name |

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMXZDUTFRTWPE-OERXLRDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.